molecular formula C23H22N4O2S B2992515 N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 1171351-16-8

N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2992515
CAS No.: 1171351-16-8
M. Wt: 418.52
InChI Key: FXZBWWYYTYFCEG-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a 4-acetylbenzamide core substituted with two distinct nitrogen-bound groups: a 4,6-dimethylbenzo[d]thiazol-2-yl moiety and a 2-(1H-pyrazol-1-yl)ethyl chain. The 4,6-dimethylbenzo[d]thiazole substituent contributes aromatic and heterocyclic characteristics, while the pyrazole-containing ethyl chain may enhance hydrogen-bonding capacity and solubility. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where benzamide derivatives are known to act as inhibitors or modulators .

Properties

IUPAC Name

4-acetyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-13-16(2)21-20(14-15)30-23(25-21)27(12-11-26-10-4-9-24-26)22(29)19-7-5-18(6-8-19)17(3)28/h4-10,13-14H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZBWWYYTYFCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a pyrazole moiety and a benzo[d]thiazole ring. The structural formula can be represented as:

C18H22N4OS\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{OS}

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Inhibition of mTORC1 : Similar compounds have been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition can lead to increased autophagy, a process that helps in cellular maintenance and survival under stress conditions .
  • Autophagy Modulation : The modulation of autophagy is a critical pathway through which these compounds may exert their anticancer effects. Increased basal autophagy and disrupted autophagic flux under nutrient-replete conditions have been observed, suggesting that these compounds could selectively target cancer cells under metabolic stress .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines. For instance:

  • MIA PaCa-2 Cells : The compound showed an effective concentration (EC50) of approximately 10 µM, indicating significant activity against pancreatic cancer cells .
  • Mechanistic Insights : The compound's ability to disrupt autophagic flux while simultaneously increasing basal autophagy suggests a dual mechanism that could be leveraged for therapeutic purposes.

Table 1: Biological Activity Summary

Cell LineEC50 (µM)Mechanism of Action
MIA PaCa-210mTORC1 inhibition; Autophagy modulation
A549 (Lung Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest

Case Studies

  • Case Study on Pancreatic Cancer :
    • In a study examining the effects of this compound on MIA PaCa-2 cells, researchers found that treatment led to significant reductions in cell viability and induced apoptosis. The mechanism was linked to the downregulation of mTOR signaling pathways.
  • Lung Cancer Model :
    • In A549 lung cancer cells, the compound exhibited an EC50 value of 15 µM. The study highlighted its ability to induce apoptosis through caspase activation and cell cycle arrest at the G1 phase.

Comparison with Similar Compounds

(a) N-(2-(Dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride

  • Structural Differences: Replaces the acetyl group with a methylsulfonyl moiety and substitutes the pyrazole-ethyl chain with a dimethylaminoethyl group.
  • The dimethylaminoethyl chain introduces a tertiary amine, enhancing water solubility (especially as a hydrochloride salt) and basicity .

(b) 4-Acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

  • Structural Differences : Substitutes the pyrazole-ethyl group with a pyridin-3-ylmethyl chain.
  • Impact on Properties :
    • The pyridine ring introduces aromatic nitrogen, which may improve π-π stacking interactions in biological targets.
    • Reduced steric bulk compared to the pyrazole-ethyl chain could influence conformational flexibility .

(c) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Differences : Lacks the benzo[d]thiazole and pyrazole groups, featuring a simpler phenethylamine substituent.
  • Impact on Properties: The absence of heterocyclic substituents reduces molecular complexity and may decrease target specificity.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties (Hypothesized)
N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide C24H23N3O2S (estimated) ~417.5 4-Acetyl, 4,6-dimethylbenzo[d]thiazol-2-yl, 2-(1H-pyrazol-1-yl)ethyl Moderate solubility, potential metabolic oxidation
N-(2-(Dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide HCl C21H26ClN3O3S2 468.0 4-Methylsulfonyl, dimethylaminoethyl High solubility (HCl salt), strong electron withdrawal
4-Acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide C24H21N3O2S 415.5 4-Acetyl, pyridin-3-ylmethyl Enhanced π-π interactions, lower steric hindrance
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C17H19NO3 285.3 3,4-Dimethoxyphenethylamine High lipophilicity, simpler pharmacokinetic profile

Limitations and Data Gaps

  • Missing Data : Experimental values for melting point, solubility, and bioactivity are unavailable in the provided evidence. Computational tools like Multiwfn (for electron density analysis) and SHELX (for crystallography) could fill these gaps .

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